molecular formula C7H10O3 B13835801 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

Cat. No.: B13835801
M. Wt: 142.15 g/mol
InChI Key: PCRJCEYMCLGVAQ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexenone, featuring hydroxyl and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes exist for the preparation of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one. One common method involves the oxidation of cyclohexene derivatives. For instance, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield cyclohexenone derivatives . Another approach involves the Birch reduction of anisole followed by acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes. These methods are favored due to their efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts is a common industrial approach .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O3/c8-4-5-2-1-3-6(9)7(5)10/h2,6,8-9H,1,3-4H2

InChI Key

PCRJCEYMCLGVAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=C1)CO)O

Origin of Product

United States

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